molecular formula C18H21NO3S B232195 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide

6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide

Cat. No.: B232195
M. Wt: 331.4 g/mol
InChI Key: DKQATDQETUTSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide is a chemical compound that belongs to the class of dibenzothiepin derivatives. It is a potent and selective serotonin reuptake inhibitor (SSRI) that has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders.

Mechanism of Action

The mechanism of action of 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide involves the inhibition of serotonin reuptake by blocking the serotonin transporter. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances serotonin neurotransmission and modulates mood, emotion, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on serotonin neurotransmission. The compound has been shown to increase the concentration of serotonin in the synaptic cleft, which enhances serotonin neurotransmission and modulates mood, emotion, and behavior. This leads to an improvement in the symptoms of depression, anxiety, and obsessive-compulsive disorder.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide in lab experiments include its potent and selective inhibition of serotonin reuptake, which makes it a useful tool for studying the role of serotonin in the regulation of mood, emotion, and behavior. The limitations include the potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.

Future Directions

1. Investigating the potential therapeutic applications of 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia.
2. Developing more selective and potent inhibitors of serotonin reuptake based on the structure of this compound.
3. Studying the effects of this compound on other neurotransmitter systems such as dopamine and norepinephrine.
4. Investigating the potential use of this compound in combination with other drugs for the treatment of psychiatric disorders.
5. Developing new animal models for studying the effects of this compound on mood, emotion, and behavior.
6. Investigating the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide involves the reaction of 2-(dimethylamino)ethyl chloride with dibenzothiepin-11-ol 5,5-dioxide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions.

Scientific Research Applications

The scientific research on 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide has focused on its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. The compound has been shown to be a potent and selective inhibitor of serotonin reuptake, which is a key neurotransmitter involved in the regulation of mood, emotion, and behavior.

Properties

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

6-[2-(dimethylamino)ethyl]-5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-ol

InChI

InChI=1S/C18H21NO3S/c1-19(2)12-11-17-13-7-3-4-8-14(13)18(20)15-9-5-6-10-16(15)23(17,21)22/h3-10,17-18,20H,11-12H2,1-2H3

InChI Key

DKQATDQETUTSSG-UHFFFAOYSA-N

SMILES

CN(C)CCC1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)O

Canonical SMILES

CN(C)CCC1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)O

Origin of Product

United States

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